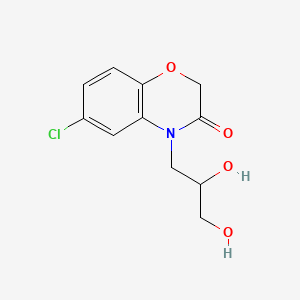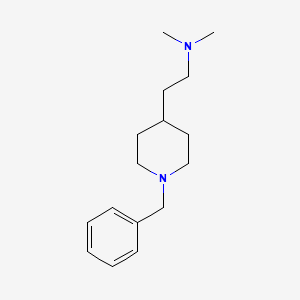
1-Dodecyl-4-piperonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-4-piperonylpiperazine is a chemical compound belonging to the piperazine class It is characterized by the presence of a dodecyl chain and a piperonyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Dodecyl-4-piperonylpiperazine can be synthesized through the reaction of piperazine with a dodecyl chloride and a piperonyl chloride. The reaction typically occurs in the presence of a solvent such as water and a cationic surfactant to facilitate the reaction . The reaction conditions often involve agitation and controlled temperature to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecyl-4-piperonylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-Dodecyl-4-piperonylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and as a surfactant in various formulations
Mecanismo De Acción
The mechanism of action of 1-Dodecyl-4-piperonylpiperazine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Dodecyl-4-piperonylpiperazine can be compared with other similar compounds such as:
1-(3,4-Methylenedioxybenzyl)piperazine (MDBZP): Similar in structure but with different functional groups, leading to distinct properties and applications.
1-Benzyl-4-piperonylpiperazine: Another related compound with variations in the alkyl chain length and functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Propiedades
Número CAS |
55436-46-9 |
|---|---|
Fórmula molecular |
C24H40N2O2 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-4-dodecylpiperazine |
InChI |
InChI=1S/C24H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-14-25-15-17-26(18-16-25)20-22-12-13-23-24(19-22)28-21-27-23/h12-13,19H,2-11,14-18,20-21H2,1H3 |
Clave InChI |
XGJATXFGSLXPEX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)






![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)




